1-(Chloromethyl)cyclohexane-1-carboxylic acid
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Overview
Description
1-(Chloromethyl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H13ClO2 It is a derivative of cyclohexane, where a chloromethyl group and a carboxylic acid group are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Chloromethyl)cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the chloromethylation of cyclohexane-1-carboxylic acid. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(Chloromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form cyclohexane-1,1-dicarboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the carboxylic acid group can yield cyclohexylmethanol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Various substituted cyclohexane derivatives.
Oxidation: Cyclohexane-1,1-dicarboxylic acid.
Reduction: Cyclohexylmethanol.
Scientific Research Applications
1-(Chloromethyl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific receptors or enzymes.
Material Science: It is employed in the synthesis of polymers and other materials with unique properties.
Biological Studies: The compound is used to study the effects of chloromethyl groups on biological systems.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, making the compound useful in studying enzyme function and inhibition.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the chloromethyl group, making it less reactive in substitution reactions.
Cyclohexylmethanol: Contains a hydroxyl group instead of a carboxylic acid group, leading to different reactivity and applications.
Cyclohexane-1,1-dicarboxylic acid: Contains two carboxylic acid groups, making it more acidic and reactive in condensation reactions.
Uniqueness
1-(Chloromethyl)cyclohexane-1-carboxylic acid is unique due to the presence of both a chloromethyl group and a carboxylic acid group on the cyclohexane ring. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in organic synthesis and research.
Biological Activity
1-(Chloromethyl)cyclohexane-1-carboxylic acid is a compound of interest in organic chemistry and medicinal research due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications based on a review of relevant literature.
- Chemical Formula : C7H11ClO2
- Molecular Weight : 162.62 g/mol
- Structure : The compound features a cyclohexane ring with a carboxylic acid group and a chloromethyl substituent, which may influence its reactivity and biological interactions.
Biological Activity
This compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The following sections detail these activities along with relevant case studies.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound demonstrate significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance:
- A study evaluated the antimicrobial efficacy of cyclohexane carboxylic acid derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 50-100 µg/mL, indicating moderate activity against these bacteria .
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects have been investigated in vitro. In a study focusing on cyclohexane derivatives:
- The compounds were tested for their ability to inhibit the production of pro-inflammatory cytokines in human cell lines. Results indicated that certain derivatives could reduce the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) by approximately 30% at concentrations of 100 µM .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties:
- In vitro assays conducted on various cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer), demonstrated that the compound could induce apoptosis at concentrations above 50 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .
The biological effects of this compound can be attributed to its interactions with cellular targets:
- The chloromethyl group enhances electrophilic character, allowing for nucleophilic attack by cellular components. This reactivity may facilitate the formation of adducts with biomolecules such as proteins and nucleic acids, potentially altering their function and leading to biological effects.
Case Studies
Several studies have explored the biological activity of chloromethyl-substituted cyclohexane derivatives:
Properties
IUPAC Name |
1-(chloromethyl)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2/c9-6-8(7(10)11)4-2-1-3-5-8/h1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFCZGHLORJTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
773100-55-3 |
Source
|
Record name | 1-(chloromethyl)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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